2-methoxy-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate
Description
The compound 2-methoxy-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate (C₁₇H₁₇NO₃, molecular weight 283.327 g/mol) features a methoxy-substituted phenyl ring linked via an (E)-configured methylidene bridge to a 5-(4-methylphenyl)-2-oxofuran-3(2H)-one moiety, with an acetate ester at the para position of the phenyl ring . The (E)-stereochemistry is critical for its spatial arrangement and intermolecular interactions.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-13-4-7-16(8-5-13)19-12-17(21(23)26-19)10-15-6-9-18(25-14(2)22)20(11-15)24-3/h4-12H,1-3H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIHQWKCUKLNNR-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OC(=O)C)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417326 | |
| Record name | STK197398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-58-0 | |
| Record name | STK197398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenyl acetate with 5-(4-methylphenyl)-2-oxofuran-3(2H)-one under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-hydroxy-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate.
Reduction: Formation of 2-methoxy-4-{(E)-[5-(4-methylphenyl)-tetrahydrofuran-3(2H)-ylidene]methyl}phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic pathways, and biological relevance.
Structural Analogues and Substituent Effects
Key analogues are summarized in Table 1, with data derived from , and 7.
| Compound ID/Name | Substituents (R₁, R₂) | Classification | Predicted pKi | Key Properties/Activities |
|---|---|---|---|---|
| Target Compound | R₁ = 4-methylphenyl, R₂ = OAc | - | - | Structural basis for comparison |
| 243: Methyl (E)-2-(3-hydroxy-4-(4-methoxyphenyl)-5-oxofuran-2-ylidene)-2-(2-(trifluoromethyl)phenyl)acetate | R₁ = 4-methoxyphenyl, R₂ = CF₃Ph | A | 4.15 | Moderate binding affinity (pKi = 4.15) |
| 251: (E)-2-(4-(3,4-Dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene)-2-(4-hydroxyphenyl)acetic acid | R₁ = 3,4-dihydroxyphenyl, R₂ = OH | A | 4.70 | High binding affinity (pKi = 4.70) |
| 248: Methyl (E)-2-(furan-3-yl)-2-(3-hydroxy-4-(4-methoxyphenyl)-5-oxofuran-2-ylidene)acetate | R₁ = 4-methoxyphenyl, R₂ = furan-3-yl | A | 4.15 | Similar pKi to 243, furan enhances π-π interactions |
| 9c: (Z,E)-4-{[(5-[4-Chlorophenyl]-2-oxofuran-3-ylidene)methyl]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one | R₁ = 4-chlorophenyl, R₂ = pyrazolone | - | - | Significant analgesic activity |
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃, Cl): Compounds 243 and 9c incorporate trifluoromethyl and chloro substituents, respectively. These groups enhance metabolic stability and binding via hydrophobic interactions but may reduce solubility .
- Hydroxy and Methoxy Groups: Compound 251’s dihydroxyphenyl group contributes to higher pKi (4.70 vs. 4.15), likely due to hydrogen-bonding interactions with biological targets .
- Heterocyclic Substituents (e.g., furan, pyrazolone): Furan rings (e.g., 248) improve π-π stacking, while pyrazolone moieties (e.g., 9c) correlate with analgesic activity .
Pharmacological and Physicochemical Comparison
- Analgesic Activity: Compounds with 5-aryl-2-oxofuran scaffolds (e.g., 4b in ) exhibit analgesic effects exceeding reference drugs, likely due to COX-2 inhibition or opioid receptor modulation . The target compound’s acetate group may enhance bioavailability compared to carboxylic acid derivatives.
- In contrast, hydroxy-substituted analogs (e.g., 251) are more polar (logP ~1.5) .
- Crystallographic Data: Tools like SHELX and ORTEP () confirm the (E)-configuration, critical for comparing molecular geometries and intermolecular interactions with Z-isomers.
Stability and Metabolic Considerations
- The acetate ester in the target compound may undergo hydrolysis in vivo to a free phenol, altering activity. In contrast, methyl esters (e.g., 243, 248) are more stable but require enzymatic cleavage for activation .
- Bromo and chloro substituents (e.g., 3d in c in ) resist oxidative metabolism, extending half-life compared to methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
